1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
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Overview
Description
1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both a butoxyphenyl group and a dimethylfuran group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of 4-butoxyaniline with 2,5-dimethylfuran-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:
- Solvent: Typically, an organic solvent like dichloromethane or ethanol.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
- Use of continuous flow reactors to ensure consistent product quality.
- Optimization of reaction conditions to maximize yield and minimize by-products.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Interaction with receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is unique due to the presence of the butoxy group, which may impart different physical and chemical properties compared to its analogs
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-5-10-22-17-8-6-16(7-9-17)20-18(21)19-12-15-11-13(2)23-14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIDKUXJALBRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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